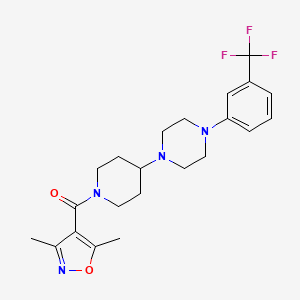![molecular formula C10H9F2NO B2836250 N-[(3,4-difluorophenyl)methyl]prop-2-enamide CAS No. 944819-32-3](/img/structure/B2836250.png)
N-[(3,4-difluorophenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-difluorophenyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Potential and Molecular Structure Analysis
Research into compounds structurally similar to N-[(3,4-difluorophenyl)methyl]prop-2-enamide, such as enaminones, has revealed significant anticonvulsant activities. Enaminones are noted for their potent anticonvulsant properties with favorable safety profiles, comparing well to traditional antiepileptic drugs like phenytoin and carbamazepine. A study highlighted the anticonvulsant effectiveness of specific enaminones, underscoring their therapeutic potential and introducing a novel brain transport mechanism for these compounds (Eddington et al., 2000). Further, structural analyses of anticonvulsant enaminones have been conducted to understand the molecular basis of their activity, including hydrogen bonding in their crystal structures (Kubicki et al., 2000).
Synthesis and Chemical Properties
Another area of research focuses on the synthetic processes involving compounds akin to this compound. Studies have developed regioselective Heck vinylation procedures with enamides, leading to moderate to good yields of dienamides. This process benefits from controlled heating and the use of new bidentate fluorous-tagged ligands for efficient separation, highlighting the compound's role in facilitating complex organic syntheses (Vallin et al., 2003).
Antipathogenic and Fungicidal Activities
Further extending the scope of this compound related research, studies on thiourea derivatives have shown significant antipathogenic activities, particularly against bacterial strains capable of forming biofilms. This research underscores the potential of such compounds in developing new antimicrobial agents (Limban et al., 2011). Additionally, novel exocyclic enamides have demonstrated excellent in vitro fungicidal activity, suggesting the utility of these compounds in agricultural applications to combat fungal pathogens (Tian et al., 2015).
Photocatalytic Applications
In environmental science, research on the photocatalytic degradation of propyzamide, a compound with structural similarities, indicates that adsorbent supports loaded with titanium dioxide enhance the mineralization rate and reduce toxic intermediates in water treatment processes. This study showcases the environmental cleanup potential of such compounds (Torimoto et al., 1996).
Mécanisme D'action
Target of Action
The primary target of N-[(3,4-difluorophenyl)methyl]prop-2-enamide is Bfl-1 , a protein that is overexpressed in both hematological and solid tumors . Bfl-1 plays a crucial role in the regulation of apoptosis, making it a highly desirable target for therapeutic interventions .
Mode of Action
This compound interacts with Bfl-1 through a reversible covalent mechanism . The compound binds to Cys55 of Bfl-1, a key residue involved in the protein’s function . This interaction alters the activity of Bfl-1, potentially leading to the induction of apoptosis in cancer cells .
Biochemical Pathways
The interaction of this compound with Bfl-1 affects the apoptotic pathway . By inhibiting Bfl-1, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, promoting cell death . This can lead to a reduction in tumor growth and potentially contribute to the effectiveness of cancer treatments .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By binding to and inhibiting Bfl-1, the compound can trigger cell death, potentially leading to a decrease in tumor size and improved treatment outcomes .
Propriétés
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h2-5H,1,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMGISLLMSGNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)
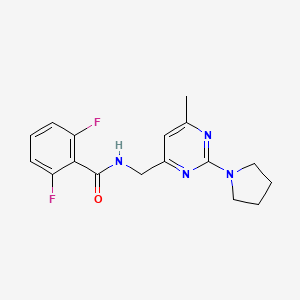
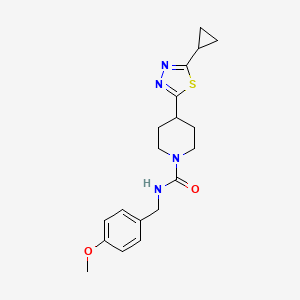
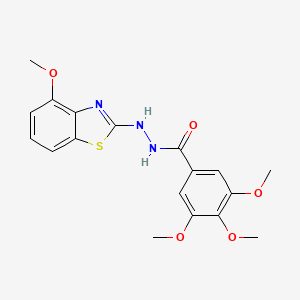
![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)
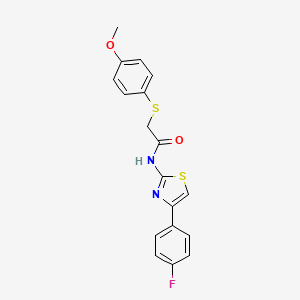
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)

![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)


